![molecular formula C33H65NO2 B11937239 N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide is a complex organic compound with a unique structure that includes both a hydroxyl group and a long-chain amide. This compound is of interest in various scientific fields due to its potential biological activities and applications in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide typically involves the reaction of a long-chain fatty acid with an amine under specific conditions. The process may include steps such as esterification, amidation, and reduction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs. The methods are designed to be scalable and efficient, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide involves its interaction with specific molecular targets and pathways. It may bind to receptors on cell membranes, influencing signal transduction pathways and modulating cellular responses. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E,2R)-2-hydroxyheptadec-3-enyl]octadecanamide
- N-[(E,2R)-2-hydroxyheptadec-3-enyl]eicosanamide
Uniqueness
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide is unique due to its specific chain length and the presence of both a hydroxyl group and an amide group. This combination of features gives it distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C33H65NO2 |
|---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide |
InChI |
InChI=1S/C33H65NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(35)31-34-33(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32,35H,3-26,28,30-31H2,1-2H3,(H,34,36)/b29-27+/t32-/m1/s1 |
InChI Key |
RMAWKILAWRQSBQ-XBSMHFKOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


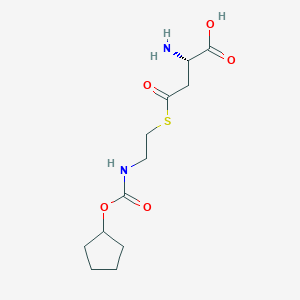
![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11937168.png)

![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
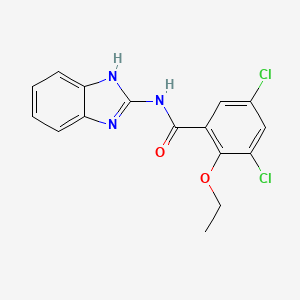

![4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide](/img/structure/B11937198.png)

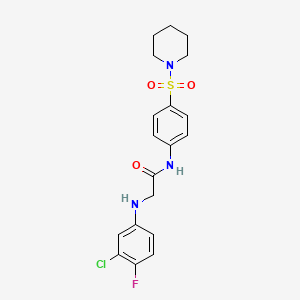
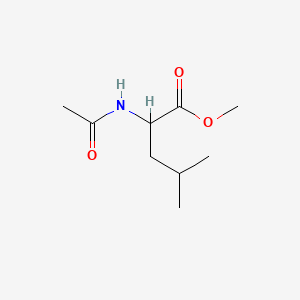
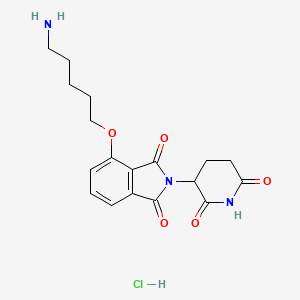
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)

